molecular formula C26H35F3O4 B15292260 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate CAS No. 2802-19-9

3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate

Cat. No.: B15292260
CAS No.: 2802-19-9
M. Wt: 468.5 g/mol
InChI Key: RFRZNGJBWJIQCF-DAHGFBLPSA-N
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Description

3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is a synthetic steroidal compound. It is known for its unique chemical structure, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pregnadiene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate typically involves multiple steps starting from suitable steroidal precursors. The general synthetic route may include:

    Introduction of the Ethoxy Group: This step involves the ethoxylation of a suitable precursor.

    Hydroxylation: Introduction of the hydroxy group at the 17th position.

    Trifluoromethylation: Addition of the trifluoromethyl group at the 6th position.

    Formation of the Pregnadiene Backbone: This involves the formation of the diene structure through appropriate chemical reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-17-methylpregna-3,5-dien-20-one: Similar structure but with a methyl group instead of a hydroxy group.

    3-Ethoxypregna-3,5-diene-21,17alpha-carbolactone: Similar backbone but with different functional groups.

Uniqueness

3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

2802-19-9

Molecular Formula

C26H35F3O4

Molecular Weight

468.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-6-(trifluoromethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C26H35F3O4/c1-6-32-17-7-10-23(4)19-8-11-24(5)20(9-12-25(24,15(2)30)33-16(3)31)18(19)14-22(21(23)13-17)26(27,28)29/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1

InChI Key

RFRZNGJBWJIQCF-DAHGFBLPSA-N

Isomeric SMILES

CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)C(F)(F)F

Canonical SMILES

CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)C(F)(F)F

Origin of Product

United States

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